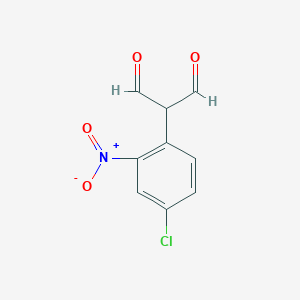
6-Methoxy-2-methylquinoline-3-carboxylic acid
Vue d'ensemble
Description
6-Methoxy-2-methylquinoline-3-carboxylic acid is a chemical compound with the empirical formula C12H11NO3 . Its molecular weight is 217.22 . It is used in the preparation of arylpyrazolopyridine derivatives as monoacylglycerol lipase modulators .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-methylquinoline-3-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a methoxy group (-OCH3) attached to the 6th carbon and a carboxylic acid group (-COOH) attached to the 3rd carbon of the quinoline ring .Physical And Chemical Properties Analysis
6-Methoxy-2-methylquinoline-3-carboxylic acid is a solid compound . Its molecular formula is C12H11NO3 and it has a molecular weight of 217.22 .Applications De Recherche Scientifique
Fluorescent Labeling
6-Methoxy-4-quinolone (6-MOQ), a related compound, demonstrates significant potential as a fluorescent labeling reagent. It exhibits strong fluorescence across a wide pH range, making it suitable for biomedical analysis. This compound is highly stable against light and heat, making it a valuable tool in the study of carboxylic acids (Hirano et al., 2004).
Natural Occurrence in Plants
A derivative of quinoline-2-carboxylic acid, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (also known as 6-methoxy-kynurenic acid), has been isolated from the plant species Ephedra pachyclada. This discovery highlights the natural occurrence and potential biological importance of such compounds in various plant species (Starratt & Caveney, 1996).
Synthesis and Applications in Chemistry
Efficient synthesis methods have been developed for derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are useful in the creation of modulators of nuclear receptors. These methods offer a source for enantiomerically pure compounds, indicating their significance in chemical synthesis and potential pharmacological applications (Forró et al., 2016).
Improved Synthesis Techniques
Advancements in the synthesis of related compounds, such as 1-Chloro-6-methoxy-isoquinolin-3-ol, have been reported. These improvements offer better overall yields, reduced hazard, and greater reproducibility, indicating the growing importance of these compounds in synthetic chemistry (Zheng et al., 2009).
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-methylquinoline-3-carboxylic acid is not specified in the search results. It is noted that it is used in the preparation of arylpyrazolopyridine derivatives as monoacylglycerol lipase modulators , but the specific biological activity or interactions of this compound have not been detailed.
Orientations Futures
The future directions of research and applications for 6-Methoxy-2-methylquinoline-3-carboxylic acid are not specified in the search results. Given its use in the preparation of arylpyrazolopyridine derivatives as monoacylglycerol lipase modulators , it may have potential applications in medicinal chemistry or pharmaceutical research.
Propriétés
IUPAC Name |
6-methoxy-2-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTMGNSGKYFHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405319 | |
| Record name | 6-methoxy-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylquinoline-3-carboxylic acid | |
CAS RN |
88752-76-5 | |
| Record name | 6-methoxy-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B1608772.png)






![1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane](/img/structure/B1608782.png)
![endo-3,7,14-Tris(dimethylvinylsilyloxy)-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1608783.png)




